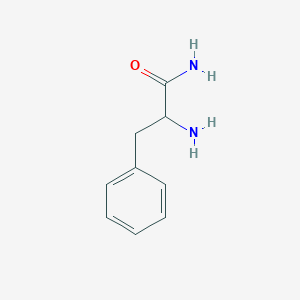

2-Amino-3-phenylpropanamide

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSIQMZKFXFYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901095 | |

| Record name | Phenylalanine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17193-31-6, 60058-39-1 | |

| Record name | α-Aminobenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17193-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060058391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 3 Phenylpropanamide and Its Analogues

Chiral Synthesis Strategies

The stereochemistry of 2-amino-3-phenylpropanamide is crucial for its function. Therefore, synthetic strategies that can selectively produce a specific enantiomer are of high importance. These methods often involve either the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to induce stereoselectivity.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. A notable example is the synthesis of (S)-2-amino-3-phenylpropanamide hydrobromide. While specific details of its direct synthesis are not extensively documented in the provided search results, the synthesis of related chiral amino amides often involves the use of chiral starting materials or asymmetric transformations. For instance, the synthesis of chiral β-amino acid derivatives can be achieved using (S)-phenylglycine amide as a chiral auxiliary. google.com This approach involves reacting a β-ketoester or amide with (S)-phenylglycine amide in the presence of an acid to generate a chiral intermediate with high diastereomeric excess. google.com

Another approach involves the asymmetric hydrogenation of prochiral precursors. Transition metal catalysts, particularly those based on iridium, have been effectively used for the asymmetric hydrogenation of quinoline (B57606) derivatives, which can be precursors to chiral amines. acs.org These methods can achieve high yields and excellent enantioselectivities (up to 96% ee). acs.org

Use of Chiral Auxiliaries in Amide Coupling Reactions

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy is widely employed in the asymmetric synthesis of amino acids and their derivatives.

One prominent example is the use of pseudoephedrine as a chiral auxiliary. harvard.edu The alkylation of pseudoephedrine amides allows for the stereocontrolled construction of α-substituted and α,α-disubstituted amino acids. harvard.edu This method offers high diastereoselectivities, and in some cases, the major diastereomer can be isolated with ≥99:1 diastereomeric ratio through recrystallization. harvard.edu Similarly, (R)-phenylglycinol can serve as a chiral auxiliary for the efficient synthesis of L-α-amino acids. researchgate.net The use of (S)-phenylglycine amide has also been demonstrated in the synthesis of chiral β-amino acid derivatives, achieving high diastereomeric excess. google.com

The following table summarizes the use of different chiral auxiliaries in the synthesis of chiral amides:

| Chiral Auxiliary | Application | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference |

| Pseudoephedrine | Asymmetric alkylation of amides | ≥99:1 d.r. | harvard.edu |

| (S)-Phenylglycine amide | Synthesis of chiral β-amino acid derivatives | High d.e. | google.com |

| (R)-Phenylglycinol | Synthesis of L-α-amino acids | Not specified | researchgate.net |

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Various catalytic systems have been developed for the asymmetric synthesis of chiral amines and their precursors. For instance, organocatalysis, which uses small organic molecules as catalysts, has been successfully applied to the synthesis of chiral chromene derivatives, which can be precursors to complex chiral amines. mdpi.com Chiral thioureas and squaramides are effective catalysts for these transformations. mdpi.com

Transition metal catalysis is another cornerstone of asymmetric synthesis. acs.org Iridium complexes with chiral ligands have been shown to be highly effective for the asymmetric hydrogenation of imines and N-heteroaromatic compounds, yielding chiral amines with high enantioselectivity. acs.org For example, the asymmetric hydrogenation of N-aryl imino esters catalyzed by a nickel complex with a P-stereogenic dialkyl phosphine (B1218219) ligand affords chiral α-aryl glycines with up to 98% ee. acs.org A sequence involving asymmetric catalysis and chirality transfer has been used to create complex stereotriads, demonstrating the power of this approach in building intricate chiral molecules. nih.gov

Peptide Coupling Reagents and Techniques

The formation of the amide bond is a fundamental transformation in the synthesis of this compound and its peptide analogues. Peptide coupling reagents are additives used to facilitate this reaction, typically by activating the carboxylic acid component.

Carbodiimide-mediated Coupling (e.g., EDC/HOBt)

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used coupling reagents. peptide.com They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with an amine to form the amide bond. luxembourg-bio.com

To suppress side reactions and minimize racemization, especially when coupling chiral amino acids, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often used. peptide.comluxembourg-bio.com HOBt reacts with the O-acylisourea to form an active ester, which is less prone to racemization and efficiently acylates the amine. researchgate.net The EDC/HOBt system is a robust and commonly employed method for amide bond formation in both solution-phase and solid-phase peptide synthesis. nih.gov The kinetics of this coupling reaction have been studied, revealing that the rate-determining step is the reaction between the carboxylic acid and EDC. luxembourg-bio.com

A typical procedure involves dissolving the carboxylic acid in a suitable solvent like DMF, followed by the addition of HOBt, EDC, and the amine. nih.gov

Phosphonium and Uronium Salt Reagents (e.g., HATU)

Phosphonium and uronium salt-based reagents are another important class of coupling agents, known for their high efficiency, particularly in challenging coupling reactions involving hindered amino acids. thieme-connect.debath.ac.uk HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a prominent example of a uronium salt reagent. researchgate.net

These reagents react with the carboxylic acid to form a highly activated species that readily couples with the amine. thieme-connect.de They are often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). researchgate.net Phosphonium salts like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are also powerful coupling reagents. thieme-connect.de The addition of HOBt or HOAt (1-hydroxy-7-azabenzotriazole) can further improve the efficiency and reduce epimerization during coupling. thieme-connect.de

The following table provides a comparison of common coupling reagents:

| Reagent Class | Examples | Additive | Key Features | Reference |

| Carbodiimides | EDC, DCC, DIC | HOBt, HOAt | Widely used, cost-effective, water-soluble byproducts (for EDC). | peptide.comnih.gov |

| Phosphonium Salts | BOP, PyBOP | HOBt | High efficiency, especially for hindered couplings. | thieme-connect.de |

| Uronium Salts | HATU, HBTU | HOAt | Very efficient, fast reaction times. | researchgate.net |

Solid-Phase Synthesis Adaptations

Solid-phase synthesis (SPS) offers a powerful and efficient platform for the combinatorial synthesis of libraries of this compound derivatives. rit.edu This methodology allows for the rapid assembly of peptide analogues and other complex molecules by anchoring the phenylalanine scaffold to a solid support, facilitating simplified purification by filtration after each reaction step.

A notable adaptation involves the attachment of the phenylalanine side-chain to the polymer support. One such strategy utilizes a triazene (B1217601) linker, which is formed by coupling the diazonium salt of a protected p-amino-phenylalanine derivative to a functionalized polystyrene resin. researchgate.netacs.org This approach allows for the assembly of a peptide chain on the anchored phenylalanine. The final product can then be cleaved from the resin under mild acidic conditions. acs.org This traceless linking strategy is advantageous as it leaves no residual linker moiety on the target molecule.

The versatility of SPS is further demonstrated in the synthesis of peptide derivatives where the reactive affinity label group is introduced at the para-position of the phenylalanine phenyl ring. nih.gov Standard resins used for Fmoc (fluorenylmethoxycarbonyl) solid-phase synthesis, such as Wang or PAL (peptide amide linker) resins, are commonly employed for preparing acid or amide derivatives, respectively. nih.gov

The development of novel solid-phase synthetic routes enables access to a wide range of phenylalanine-containing compounds, including those with modifications on the phenyl ring or at the amide nitrogen. acs.org These methods are instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies.

| SPS Adaptation | Linker Strategy | Resin Type | Key Advantage | Reference(s) |

| Side-Chain Attachment | Triazene Linker | Polystyrene (e.g., MBHA) | Traceless cleavage, high purity of final product. | researchgate.netacs.org |

| Affinity Labeling | Para-position attachment | Wang, PAL | Efficient incorporation of reactive moieties. | nih.gov |

| Combinatorial Libraries | Various | - | Rapid generation of diverse compound libraries for SAR studies. | rit.eduacs.org |

Derivatization Strategies from this compound Scaffold

The this compound scaffold is a versatile template for chemical modification, allowing for the introduction of various functional groups at the N-terminus, the amide nitrogen, and the phenyl ring. These derivatizations are crucial for modulating the physicochemical and pharmacological properties of the parent molecule.

N-substitution of the primary amine and modification of the amide bond in this compound are common strategies to enhance biological activity and metabolic stability. A variety of substituents can be introduced at the N-terminus through standard alkylation or acylation reactions. While specific examples for N-allyl and N-isopropyl derivatives of this compound were not detailed in the provided search results, general methods for N-alkylation of amino acids and their derivatives are well-established. mdpi.com

The synthesis of N-substituted amides often involves the coupling of an N-protected phenylalanine with a desired amine. For instance, N-acetyl-L-phenylalanine has been coupled with various amines using coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which can sometimes lead to racemization depending on the reaction conditions. mdpi.com The synthesis of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives of this compound has been achieved by coupling with various substituted amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent. nih.govacs.orgnih.gov

A convenient approach for synthesizing ring-substituted phenylalanine amides involves the phase transfer alkylation of N-(diphenylmethylene)glycine ethyl ester, followed by hydrolysis, esterification, and resolution. nih.govresearchgate.net The resulting 3'-substituted phenylalanine analogs can then be converted to N-alpha-t-butyloxycarbonyl-phenylalanine amides for use in peptide synthesis. nih.govresearchgate.net

Modification of the phenyl ring of this compound can significantly impact its biological properties. Fluorination and hydroxylation are two of the most explored modifications.

Fluorination: The introduction of fluorine atoms into the phenyl ring can alter the molecule's acidity, basicity, hydrophobicity, and bioavailability. nih.gov Various methods for the synthesis of fluorinated phenylalanine derivatives have been developed. These include:

Negishi cross-coupling: This method involves the reaction of aryl halides with organozinc compounds, catalyzed by palladium, to produce fluorinated phenylalanine analogues. nih.gov

Electrophilic Fluorination: Reagents like Selectfluor can be used for the direct fluorination of the phenyl ring. researchgate.net Photocatalytic methods using sensitizers have also been employed for benzylic fluorination. nih.gov

Radiolabeling with [¹⁸F]: For applications in positron emission tomography (PET), radiofluorination methods have been developed to synthesize [¹⁸F]-labeled fluorophenylalanine derivatives. nih.gov

The incorporation of fluorinated phenylalanine residues has been shown to affect the potency and selectivity of proteasome inhibitors. nih.gov

Hydroxylation: The hydroxylation of the phenyl ring leads to the formation of tyrosine-like derivatives. Both chemical and enzymatic methods are available for this transformation.

Chemical Synthesis: An expedient synthesis of threo-β-hydroxy-α-amino acid derivatives of phenylalanine has been described involving NBS-mediated radical bromination followed by treatment with silver nitrate. acs.orgacs.orgnih.gov

Enzymatic Hydroxylation: Phenylalanine hydroxylase (PheH) is an enzyme that catalyzes the hydroxylation of phenylalanine to tyrosine. mdpi.comacs.orgnih.govnih.gov This biocatalytic approach offers high regioselectivity. mdpi.com

The this compound scaffold can be incorporated into various heterocyclic systems to generate novel compounds with diverse biological activities.

Oxadiazole Derivatives: 1,3,4-Oxadiazole derivatives of this compound have been synthesized. For example, N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-amino-3-phenylpropanamide was prepared by coupling 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine with N-Boc-phenylalanine followed by deprotection. d-nb.inforesearchgate.net Another approach involves synthesizing 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives from 3-(hydroxyimino)-3-amino-N-phenylpropanamide. researchgate.net

Imidazole (B134444) Derivatives: Novel imidazole derivatives have been synthesized by coupling [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid with 2-amino-N-(substituted)-3-phenylpropanamide derivatives. nih.govacs.orgnih.gov The synthesis of imidazole derivatives from (S)-2-amino-N-dodecyl-3-phenylpropanamide has also been reported using glyoxal (B1671930) and formaldehyde. mdpi.com

Naphthoquinone Derivatives: While direct synthesis of naphthoquinone derivatives from this compound was not explicitly detailed in the provided search results, the general reactivity of the amino group allows for its incorporation into such heterocyclic systems through established synthetic routes.

| Derivatization Site | Modification | Example of Reagents/Methods | Resulting Derivative | Reference(s) |

| N-terminus/Amide | N-Substitution/Amide Modification | Coupling agents (e.g., HATU, TBTU) | N-substituted amides | mdpi.comnih.govacs.orgnih.gov |

| Phenyl Ring | Fluorination | Negishi cross-coupling, Electrophilic fluorination (Selectfluor) | Fluorinated phenylalanine amides | nih.govresearchgate.net |

| Phenyl Ring | Hydroxylation | NBS/AgNO₃, Phenylalanine hydroxylase (enzyme) | Hydroxylated phenylalanine amides | mdpi.comacs.orgacs.orgnih.gov |

| Heterocyclic Systems | Oxadiazole formation | Coupling with pre-formed oxadiazole amines | Oxadiazole-containing amides | d-nb.inforesearchgate.netresearchgate.net |

| Heterocyclic Systems | Imidazole formation | Coupling with imidazole acetic acid, Reaction with glyoxal/formaldehyde | Imidazole-containing amides | nih.govacs.orgnih.govmdpi.com |

Purification and Characterization Techniques for Synthetic Products

The purification and characterization of synthetic this compound derivatives are critical steps to ensure the identity, purity, and quality of the final products. Chromatographic methods are indispensable tools for these purposes.

High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques for the separation, purification, and characterization of synthetic peptides and their derivatives. lcms.czlcms.cz

HPLC (High-Performance Liquid Chromatography): Reversed-phase HPLC is a widely used method for the purification and purity assessment of synthetic peptides. lcms.cz By optimizing parameters such as the gradient slope, flow rate, and column temperature, efficient separation of the target compound from impurities can be achieved. lcms.cz

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the synthesized compounds and for identifying impurities. almacgroup.com It is a crucial tool in the development of stability-indicating methods for peptide drugs. almacgroup.com

UPLC (Ultra-Performance Liquid Chromatography): UPLC utilizes columns with sub-2-µm particles, providing higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. waters.com This makes UPLC particularly well-suited for the analysis of complex mixtures of synthetic peptides and for the development of high-throughput purity assessment methods. waters.comnih.gov UPLC-based peptide mapping is also a powerful technique for the structural characterization of peptide drugs. nih.gov

| Technique | Principle | Application in this compound Synthesis | Key Advantages | Reference(s) |

| HPLC | Separation based on differential partitioning between a stationary and mobile phase. | Purification and purity assessment of synthetic derivatives. | Robust and widely applicable. | lcms.cz |

| LC-MS | Combines HPLC separation with mass spectrometric detection. | Molecular weight confirmation and impurity identification. | Provides structural information. | almacgroup.com |

| UPLC | HPLC with smaller particle size columns for enhanced performance. | High-resolution separation, rapid analysis, and peptide mapping. | Increased speed, resolution, and sensitivity. | waters.comnih.gov |

Spectroscopic Confirmation (NMR (¹H, ¹³C, F¹⁹), FTIR, Mass Spectrometry)

The confirmation of the chemical structure of this compound and its analogues is achieved through a combination of spectroscopic methods. Each technique provides unique information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen atoms.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. For instance, the aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The protons of the methylene (B1212753) group (CH₂) adjacent to the phenyl ring and the methine proton (CH) attached to the amino and amide groups also show distinct chemical shifts and coupling patterns. In one study of an analogue, (S)-2-amino-N-benzyl-3-phenylpropanamide, the ten protons of the two phenyl groups appeared as a multiplet between 7.22 and 7.41 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals for the carbonyl carbon of the amide, the carbons of the phenyl ring, the alpha-carbon, and the beta-carbon are observed at characteristic chemical shifts. For example, in (S)-2-amino-N-(4-methylbenzyl)-3-phenylpropanamide, the carbonyl carbon appears at 174.0 ppm, while the carbons of the phenyl ring resonate between 126.8 and 137.9 ppm. rsc.org

¹⁹F NMR: While not applicable to this compound itself, ¹⁹F NMR is crucial for the characterization of its fluorine-containing analogues. For instance, in the case of N-(5-(4-bromo-benzyl)-1,3,4-oxadiazole-2-yl)-2-amino-3-phenylpropanamide, which was deprotected from a trifluoroacetic acid salt, a characteristic fluorine signal was observed at -73.934 ppm in the ¹⁹F NMR spectrum. d-nb.info

Interactive ¹H NMR Data for this compound Analogues

| Compound Name | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| (S)-2-amino-N-benzyl-3-phenylpropanamide rsc.org | CDCl₃ | 7.64 (t, J = 5.8 Hz, 1H), 7.41 – 7.22 (m, 10H), 4.47 (dd, J = 5.9, 4.0 Hz, 2H), 3.80 – 3.63 (m, 1H), 3.33 (dd, J = 13.7, 4.2 Hz, 1H), 2.79 (dd, J = 13.7, 9.1 Hz, 1H), 1.61 (br s, 2H) |

| (S)-2-amino-N-(4-methylbenzyl)-3-phenylpropanamide rsc.org | CDCl₃ | 7.59 (s, 1H), 7.37 – 7.09 (m, 9H), 4.41 (dd, J = 5.9, 2.6 Hz, 2H), 3.67 (s, 1H), 3.30 (dd, J = 13.7, 4.2 Hz, 1H), 2.79 (dd, J = 13.7, 8.9 Hz, 1H), 2.36 (s, 3H), 1.64 (s, 2H) |

| 2-Amino-N-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanamide academie-sciences.fr | CD₃OD | 7.90 (s, 1H, N-NH-CO), 6.75 - 7.81 (m, 5H, Ar), 4.87 (s, 2H, NH₂), 4.46 (t, 1H, CH-NH₂), 3.20 (d, 2H, CH-CH₂-Ar), 1.68 (s, 6H, CH₃) |

Interactive ¹³C NMR Data for this compound Analogues

| Compound Name | Solvent | Chemical Shift (δ) in ppm |

| (S)-2-amino-N-(4-methylbenzyl)-3-phenylpropanamide rsc.org | CDCl₃ | 174.0, 137.9, 137.0, 135.4, 129.4 (2C), 129.3 (2C), 128.7 (2C), 127.8 (2C), 126.8, 56.5, 42.9, 41.0, 21.1 |

| (S)-2-amino-N-(4-fluorobenzyl)-3-phenylpropanamide rsc.org | CDCl₃ | 174.2, 162.2 (d, JC,F = 245.5 Hz), 137.9, 134.3 (d, JC,F = 3.2 Hz), 129.5, 129.4, 128.8, 126.9, 115.52 (d, JC,F = 21.5 Hz), 56.5, 42.5, 41.1 |

| 2-Amino-N-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanamide academie-sciences.fr | CD₃OD | 176.74, 173.11, 158.19, 127-138 (C-Ar), 59.00, 57.05, 39.22, 25.10 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound and its derivatives shows characteristic absorption bands. nih.govnih.gov For example, the N-H stretching vibrations of the primary amine and amide groups are typically observed in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group gives a strong absorption band around 1640-1680 cm⁻¹. rsc.orgrsc.orgrsc.org The aromatic C-H and C=C stretching vibrations of the phenyl ring also appear at their characteristic frequencies.

Interactive FTIR Data for this compound and its Analogues

| Compound Name | Technique | Characteristic Peaks (cm⁻¹) |

| This compound nih.gov | KBr Wafer | Not explicitly detailed in the search results. |

| This compound hydrochloride nih.gov | KBr Wafer | Not explicitly detailed in the search results. |

| (S)-2-amino-N-(4-methylbenzyl)-3-phenylpropanamide rsc.org | ATR diamond, neat | 3284.9, 3022.7, 2915.4, 2857.7, 1637.5, 1530.2, 1515.0, 1493.1, 743.3, 697.1 |

| N‑(5‑(4‑bromo‑benzyl)‑1,3,4‑oxadiazole‑2‑yl)‑2‑amino‑3‑phenylpropanamide d-nb.info | KBr | 3270 (NH), 1672 (C=O), 2970 (NH salt) |

| 2-Amino-N-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanamide academie-sciences.fr | KBr | 3305, 2985, 2890, 1774, 1741, 1681 and 1636 (amide I), 1580 and 1533 (amide II) |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (164.20 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. For instance, the hydrochloride salt of this compound has a calculated exact mass of 200.0716407 Da. nih.gov The fragmentation pattern can reveal the loss of specific groups, such as the amide group or the benzyl (B1604629) fragment.

Interactive Mass Spectrometry Data for this compound Analogues

| Compound Name | Ionization Method | [M+H]⁺ or [M+Na]⁺ (m/z) |

| (S)-2-amino-N-(4-methylbenzyl)-3-phenylpropanamide rsc.org | ESI | 269.1648 (calculated), 269.1650 (found) |

| (S)-2-amino-N-(4-fluorobenzyl)-3-phenylpropanamide rsc.org | ESI | 273.1398 (calculated), 273.1395 (found) |

| N‑(5‑(4‑bromo‑benzyl)‑1,3,4‑oxadiazole‑2‑yl)‑2‑amino‑3‑phenylpropanamide d-nb.info | ESI | 400 (95.4%), 402 (100%) |

| 2-Amino-N-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanamide academie-sciences.fr | ESI | 291.2 |

Molecular Interactions and Mechanistic Studies

Enzyme Inhibition and Modulation Mechanisms

The structural framework of 2-Amino-3-phenylpropanamide is a recurring motif in the design of various enzyme inhibitors. The following sections delve into the mechanisms by which compounds structurally related to this compound may interact with and modulate the activity of key enzymes.

Kinase Inhibition (e.g., p38 MAP kinase inhibitors)

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and stress. nih.gov As such, they are significant targets for the development of anti-inflammatory drugs. nih.gov Although direct studies on the inhibition of p38 MAP kinase by this compound are not prominent, the broader class of small molecule inhibitors targeting this kinase often incorporates phenyl and amino functionalities reminiscent of this compound.

Numerous p38 MAP kinase inhibitors have been developed, with many advancing to clinical trials for inflammatory diseases. nih.gov The development of these inhibitors provides a basis for understanding how a molecule like this compound might interact with a kinase active site. For instance, the design of selective p38α MAP kinase inhibitors has been a significant area of research, with compounds being developed to treat various disorders, including those with an inflammatory origin. researcher.life The efficacy of such inhibitors is often dependent on their ability to fit within the ATP-binding pocket of the kinase and form specific interactions with key amino acid residues.

| Compound Class | Target Kinase | Significance in Disease |

| Pyridinyl-imidazole analogs | p38α MAP kinase | Inflammatory diseases nih.gov |

| N-cyclopropylbenzamide-benzophenone hybrids | p38 MAP kinase | Inflammation benthamscience.com |

| Imidazo[4,5-b]pyridin-2-one-based compounds | p38 MAP kinase | Inflammation benthamscience.com |

Enzyme Active Site Binding Dynamics

The interaction of any small molecule with an enzyme's active site is a dynamic process governed by a variety of non-covalent forces. Docking studies and molecular dynamics simulations of various ligands with enzyme active sites reveal the importance of stable hydrogen bonds and hydrophobic interactions. researchgate.net For a molecule like this compound, the primary amine, amide, and phenyl groups would be the key determinants of its binding orientation and affinity within an active site. The phenyl group can engage in hydrophobic interactions, while the amine and amide functionalities are capable of forming hydrogen bonds with appropriate donor and acceptor groups on the enzyme. researchgate.net

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine-2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that has emerged as a significant target in cancer immunotherapy. nih.gov It catalyzes the first and rate-limiting step in the degradation of tryptophan. nih.gov The search for IDO1 inhibitors has been extensive, leading to the development of various screening assays to identify potent compounds. nih.govdrugtargetreview.com While there is no specific data indicating that this compound is an IDO1 inhibitor, the development of proteolysis targeting chimeras (PROTACs) that degrade the IDO1 protein illustrates a novel therapeutic approach targeting this enzyme. nih.gov These PROTACs often incorporate a ligand that binds to IDO1, and the structural features of such ligands can provide clues as to the types of molecules that might interact with the IDO1 active site. nih.gov

Histone Lysine (B10760008) Methyltransferase (SETD7) Substrates and Inhibitors

SETD7 is a histone lysine methyltransferase that plays a role in gene regulation and has been implicated in various cellular processes. nih.gov Research into inhibitors of SETD7 has led to the development of compounds such as (R)-PFI-2, a histone substrate-competitive inhibitor. nih.gov Notably, a study on analogues of (R)-PFI-2 involved the synthesis of a compound structurally very similar to a derivative of this compound, specifically (R)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide. ru.nl This research highlights that even minor modifications to the core structure of such inhibitors can significantly impact their ability to inhibit SETD7. ru.nl The study demonstrated that small molecules can act as both substrates and inhibitors of this biomedically important enzyme. nih.gov

| Compound | Target Enzyme | Observed Activity | IC50 Value |

| (R)-PFI-2 analogue with hydroxyethyl (B10761427) side chain | SETD7 | Most potent inhibitor in the series nih.gov | 0.96 μM ru.nl |

| (R)-PFI-2 analogue with piperazine | SETD7 | Inhibition ru.nl | 36.9 μM ru.nl |

| (R)-PFI-2 analogue with aniline (B41778) group | SETD7 | No longer an inhibitor ru.nl | >100 μM ru.nl |

Receptor Binding and Ligand-Receptor Interactions

The binding of a ligand to a receptor is a fundamental process in pharmacology and is dictated by the complementary nature of their structures and chemical properties.

Molecular Docking and Computational Chemistry Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, ligand-protein docking simulations are employed to elucidate potential binding modes within the active site of a target protein. These simulations place the ligand into the binding site in various conformations and score them based on how well they fit.

The process reveals crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, between the ligand and specific amino acid residues of the protein. mdpi.com For example, a docking study of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides with the GABAA receptor was conducted to understand their binding mechanism. Such studies can identify key residues responsible for anchoring the ligand in the active site. The phenyl group, amino group, and amide functionality of the this compound scaffold are instrumental in forming these critical interactions within a catalytic or binding pocket.

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is a critical step in drug discovery. After generating potential binding poses, computational scoring functions are used to estimate the strength of the non-covalent interactions between the ligand and the protein. These scores provide a prediction of the binding free energy, with lower scores typically indicating stronger binding.

These scoring functions take into account various energetic components like electrostatic and van der Waals interactions. The predicted binding affinity, often expressed as a dissociation constant (Kd) or a docking score, helps in ranking potential drug candidates and prioritizing them for further experimental testing. mdpi.com For instance, molecular docking was utilized to predict the binding energy of certain propanamide derivatives with their target receptor, providing a quantitative measure of their potential efficacy.

Example Data from Computational Binding Affinity Studies

| Compound Class | Target Protein | Computational Method | Predicted Metric | Example Value | Reference |

|---|---|---|---|---|---|

| N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides | GABAA Receptor | Molecular Docking | Binding Energy | Not Specified | |

| Ortho-substituted phenols | Tyrosinase | Molecular Docking | Dissociation Constant (Kd) | 4.8 mM - 7.8 mM | mdpi.com |

| Isoxazole-carboxamide derivatives | COX-2 | Molecular Docking | Energy Score | -12.13 to -16.95 kcal/mol | nih.gov |

Pharmacophore modeling is an abstract computational method that identifies the essential steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. slideshare.net A pharmacophore model represents the common three-dimensional arrangement of features in a set of active molecules, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. slideshare.netunina.it

There are two main approaches to developing a pharmacophore model:

Ligand-Based Modeling : This method is used when the 3D structure of the target protein is unknown. It involves analyzing a set of molecules known to be active at the target to identify and extract their shared chemical features. patsnap.comdergipark.org.tr

Structure-Based Modeling : When the crystal structure of the protein-ligand complex is available, this approach defines the key interaction points within the active site. The model is built based on the complementary features of the amino acid residues in the binding pocket. slideshare.netdergipark.org.tr

For a molecule like this compound, a pharmacophore model would typically include features corresponding to its primary amine (hydrogen bond donor), the amide group (hydrogen bond donor and acceptor), and the phenyl ring (hydrophobic/aromatic feature). This model can then be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric requirements and are therefore likely to be active. unina.it

In the early stages of drug discovery, computational methods are widely used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. These in silico predictions help to identify potential liabilities, such as poor solubility or metabolic instability, before significant resources are invested in synthesis and testing.

A common approach is to assess a molecule's "drug-likeness" based on established guidelines like Lipinski's Rule of Five. These rules outline physicochemical property ranges commonly associated with orally bioavailable drugs. For derivatives of this compound, computational tools can predict these properties to guide structural modifications aimed at improving their ADME profile. For example, poor aqueous solubility can be addressed by introducing polar functional groups.

Key Parameters in Computational ADME/Drug-Likeness Assessment

| Parameter | General Guideline (e.g., Lipinski's Rule) | Significance |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | Influences size-dependent absorption and diffusion. |

| LogP (Octanol-water partition coefficient) | ≤ 5 | Measures lipophilicity, affecting membrane permeability. |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Affects solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Correlates with passive molecular transport through membranes. nih.gov |

| Number of Rotatable Bonds | ≤ 10 | Relates to conformational flexibility and oral bioavailability. nih.gov |

Biochemical Pathways and Metabolic Fate

The biochemical journey of this compound, an amide derivative of the amino acid phenylalanine, is intrinsically linked to the metabolic pathways governing amino acids and structurally similar xenobiotics. While specific metabolic studies on this compound are not extensively detailed in publicly accessible literature, its structural characteristics allow for informed predictions regarding its involvement in biological systems and its likely metabolic transformations.

As a close structural analog of L-phenylalanine, this compound serves as a valuable building block in biochemical research, particularly in the field of proteomics and drug development. Its primary significance lies in its utility in peptide synthesis. wikipedia.orgnih.govmasterorganicchemistry.com Researchers incorporate this and other non-natural amino acid amides into peptide chains to probe the structure and function of proteins. The amide group at the C-terminus alters the charge and hydrogen bonding potential compared to the natural carboxyl group of phenylalanine, which can influence the peptide's conformation, stability, and interaction with biological targets like enzymes and receptors. myskinrecipes.com

The stereochemistry of this compound is a critical determinant of its biological activity. In nature, proteins are constructed almost exclusively from L-amino acids. For phenylalanine, the L-configuration corresponds to the (S)-enantiomer. Consequently, (2S)-2-amino-3-phenylpropanamide is considered the more biologically relevant enantiomer, as it is more likely to be recognized by the chiral machinery of enzymes and receptors that have evolved to interact with natural L-amino acids.

To understand the potential metabolic fate of this compound, it is instructive to examine the biotransformation of compounds that share key structural motifs, such as a phenyl group and an amide linkage.

Fenpropathrin Biodegradation: Fenpropathrin is a synthetic pyrethroid insecticide that contains a phenyl ring. Its biodegradation has been studied in microorganisms like Bacillus sp. The primary metabolic pathway involves the enzymatic cleavage of its carboxylester linkage and diaryl bond. acs.orgacs.orgnih.gov This initial hydrolysis is a common detoxification strategy in nature for ester-containing xenobiotics. Following this cleavage, the resulting aromatic rings undergo further degradation. acs.orgnih.gov This highlights a key enzymatic process—hydrolysis—that could be relevant to the amide bond in this compound.

| Metabolic Reaction | Description | Key Metabolites Identified |

|---|---|---|

| Carboxylester Linkage Cleavage | Hydrolytic cleavage of the ester bond, a primary degradation step. acs.orgnih.gov | 3-phenoxybenzoic acid |

| Diaryl Bond Cleavage | Breakdown of the ether linkage between phenyl rings. acs.orgnih.gov | Phenoxy group derivatives |

| Aromatic Ring Degradation | Subsequent breakdown of the resulting aromatic intermediates. acs.orgnih.gov | Various smaller organic acids |

Fentanyl Analogs Metabolism: Fentanyl and its analogs are potent synthetic opioids that contain a propanamide moiety attached to a phenylpiperidine structure. Their metabolism in humans is well-characterized and occurs primarily in the liver, mediated extensively by cytochrome P450 (CYP) enzymes, particularly CYP3A4. frontiersin.orgcaymanchem.comnih.gov The major metabolic pathways include N-dealkylation, hydroxylation, and to a lesser extent, amide hydrolysis. frontiersin.orgnih.govnih.gov

The N-dealkylation of the piperidine (B6355638) nitrogen to form norfentanyl is the principal route of fentanyl metabolism. frontiersin.orgnih.govresearchgate.net Although this compound is a primary amine and lacks N-alkyl groups, the extensive enzymatic processing of the propanamide structure in fentanyl analogs offers insight into potential biotransformations. Amide hydrolysis of fentanyl to despropionylfentanyl is a minor pathway. caymanchem.comnih.gov Additionally, hydroxylation can occur at multiple sites, including the phenyl ring of the phenethyl group and the piperidine ring. frontiersin.orgnih.gov

| Metabolic Pathway | Description | Primary Enzyme | Major Metabolite |

|---|---|---|---|

| Piperidine N-dealkylation | Removal of the phenethyl group from the piperidine nitrogen. This is the predominant metabolic route. frontiersin.orgnih.govresearchgate.net | CYP3A4 frontiersin.orgnih.gov | Norfentanyl frontiersin.orgnih.gov |

| Hydroxylation | Addition of a hydroxyl (-OH) group to various positions on the molecule, including the phenyl and piperidine rings. frontiersin.orgnih.gov | CYP3A4 frontiersin.org | Hydroxyfentanyl isomers frontiersin.org |

| Amide Hydrolysis | Cleavage of the propanamide bond. This is a minor pathway. caymanchem.comnih.gov | Not specified, likely esterases/amidases | Despropionylfentanyl (4-ANPP) caymanchem.com |

Based on the structure of this compound and the metabolic pathways of related compounds, several enzyme-mediated biotransformations are plausible.

Hydrolysis: The amide bond in this compound is susceptible to enzymatic hydrolysis by amidases or proteases. This reaction would cleave the bond to yield phenylalanine and ammonia. Studies on phenylalanine-containing peptide amides in Escherichia coli have shown that phenylalaninamide can be slowly degraded to yield the free amino acid phenylalanine. nih.gov This suggests that enzymatic systems capable of this hydrolytic cleavage exist. While the amide bond is generally more stable than an ester bond, its hydrolysis is a recognized metabolic pathway for many pharmaceutical compounds. frontiersin.orgnih.gov

Hydroxylation: The phenyl ring of this compound is a prime target for hydroxylation, a common Phase I metabolic reaction catalyzed by cytochrome P450 monooxygenases. acs.org This is analogous to the primary metabolic pathway of phenylalanine itself, which is hydroxylated by the enzyme phenylalanine hydroxylase (PAH) to form tyrosine. wikipedia.orgresearchgate.netnih.govdavuniversity.org This conversion is the rate-limiting step in phenylalanine catabolism. nih.gov It is highly probable that this compound could serve as a substrate for PAH or other CYP enzymes, resulting in the formation of 2-amino-3-(4-hydroxyphenyl)propanamide. Such hydroxylation increases water solubility and facilitates further metabolism or excretion.

N-dealkylation: N-dealkylation is the removal of an alkyl group from a nitrogen atom and is a major metabolic pathway for many drugs containing secondary or tertiary amines, such as fentanyl analogs. frontiersin.orgnih.govnih.gov This reaction is typically catalyzed by cytochrome P450 enzymes. frontiersin.orgnih.gov However, this compound is a primary amine (R-NH2) and does not possess any N-alkyl substituents. Therefore, N-dealkylation is not a possible metabolic pathway for this specific compound. The relevance of this pathway is in the context of structurally related compounds that are derivatized at the amino group.

Biological Activity and Preclinical Research

In Vivo Efficacy and Translational Studies

Evaluation of Potential Therapeutic Effects

Research into 2-Amino-3-phenylpropanamide and its derivatives has uncovered a range of potential therapeutic applications, primarily in the fields of oncology and immunology.

Derivatives of the core compound have been assessed for their cytotoxic effects against human cancer cell lines, indicating potential for development as anticancer drugs. mdpi.com Specifically, a conjugate of dopamine (B1211576) and phenylalanine, known as DA-Phen, has been evaluated in preclinical studies and has shown centrally mediated effects, including antidepressant and anxiolytic-like properties. wikipedia.org In the context of ovarian cancer, derivatives of L-Phenylalaninamide have been synthesized and evaluated for their therapeutic effects. nih.gov

Beyond oncology, preliminary studies have pointed towards potential immunosuppressive activity. nih.govnih.gov This is supported by research on derivatives designed to have immunosuppressive effects, such as those evaluated in rat skin transplant models. nih.gov Furthermore, some related compounds have been investigated for potential analgesic, anti-inflammatory, and antimicrobial properties, although these areas require more extensive research. biosynth.com

Preclinical Studies with Animal Models

The therapeutic potential of this compound derivatives has been examined in various preclinical animal models to assess efficacy and biological activity. ontosight.ai These models are crucial for understanding how these compounds behave in a living system before any consideration for human trials. ontosight.ainih.gov

In the realm of cancer research, a notable derivative, STA-9584, has demonstrated significant antitumor activity. researchgate.netnih.gov Studies using prostate and breast cancer xenograft models in mice showed that STA-9584 could induce substantial tumor regression. researchgate.net In a syngeneic tumor model, it exhibited superior tumor growth inhibition compared to the established agent combretastatin (B1194345) A-4 phosphate. researchgate.net Another derivative, NK3, was evaluated in CT26 tumor-bearing Balb/c mice and an athymic HepG2 xenograft model, where it also showed potent antitumor activity. mdpi.comnih.gov

The immunosuppressive properties of related compounds have also been tested in animal models. For instance, the effects of certain derivatives have been studied in rat models for skin transplantation to evaluate their potential in preventing rejection. nih.gov Additionally, a dopamine-phenylalanine conjugate, DA-Phen, has undergone preclinical evaluation in animals, demonstrating effects that suggest potential for treating central nervous system disorders. wikipedia.org

| Derivative | Animal Model | Condition Studied | Observed Effect | Reference |

|---|---|---|---|---|

| STA-9584 | Mouse (Prostate and Breast Xenograft) | Cancer | Significant tumor regression | researchgate.netnih.gov |

| NK3 | Mouse (CT26 tumor-bearing and HepG2 xenograft) | Cancer | Potent antitumor activity | mdpi.comnih.gov |

| DA-Phen | Animal (unspecified) | Central Nervous System | Antidepressant & anxiolytic-like effects | wikipedia.org |

| SM905 (Artemisinin derivative) | Mouse (Collagen-induced arthritis) | Autoimmune/Inflammation | Delayed disease onset, reduced severity | nih.gov |

Safety Profile Assessment in Vivo

The assessment of the safety profile in living organisms is a critical component of preclinical research. For derivatives of this compound, in vivo studies have provided initial insights into their toxicity.

The derivative NK3, which showed potent antitumor activity, was also found to have low toxicity in both CT26 tumor-bearing Balb/c mice and an athymic HepG2 xenograft model, particularly when compared to the conventional chemotherapeutic agent doxorubicin. mdpi.comnih.gov Similarly, the vascular disrupting agent STA-9584 was evaluated for cardiovascular effects in telemetered dogs, and the results suggested that cardiovascular toxicity was not likely to be a dose-limiting factor. researchgate.netnih.gov

The metabolic stability of a novel therapeutic agent for hepatocellular carcinoma, ETN101, which is a diamino-propanamide derivative, was found to be comparable in hepatocytes from humans, rats, and monkeys. nih.gov Undesirable metabolic characteristics can sometimes be linked to safety issues, making these comparative in vitro studies a key part of the in vivo safety assessment. nih.gov

It is important to note that general hazard identification for the parent compound, (R)-2-Amino-3-phenylpropanamide, includes warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. sigmaaldrich.com However, these are hazard classifications and not the result of comprehensive in vivo toxicity studies. sigmaaldrich.comnih.gov

Cellular Mechanism of Action Investigations

Understanding how this compound and its derivatives function at a cellular level is key to developing them as targeted therapeutic agents. Research has focused on their influence on signaling pathways, core cellular processes, and receptor interactions.

Modulation of Signal Transduction Pathways (e.g., STAT3 nuclear translocation)

A significant area of investigation has been the effect of this compound derivatives on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that, when activated, moves into the cell nucleus and promotes the expression of genes involved in tumor cell survival, proliferation, and migration. mdpi.com

A novel derivative, NK3, has been identified as a dual inhibitor of Indoleamine-2,3-dioxygenase 1 (IDO1) and STAT3. mdpi.comnih.gov Immunofluorescence staining experiments demonstrated that NK3 effectively inhibits the nuclear translocation of STAT3. mdpi.com In HepG2 cells stimulated with IL-6 (a cytokine that activates the STAT3 pathway), strong nuclear fluorescence indicating STAT3 translocation was observed. mdpi.com However, in cells treated with NK3, this IL-6-induced nuclear translocation was suppressed. mdpi.com This provides direct evidence that this derivative can modulate this critical cancer-promoting signaling pathway.

Effects on Cellular Processes (e.g., tubulin polymerization, cell cycle distribution)

The cytoskeleton, particularly the protein tubulin, is a critical target for anticancer drugs because of its central role in cell division. sci-hub.seresearchgate.net Several derivatives of this compound have been developed as tubulin-binding agents. researchgate.netnih.govnih.gov

One such derivative, STA-9584, is described as a novel tubulin-binding vascular disrupting agent. researchgate.netnih.gov Its active metabolite was found to be highly cytotoxic to tumor cells. researchgate.net Other research has focused on creating analogues of combretastatin A-4 (a known tubulin inhibitor) where the core structure is replaced with a β-lactam (2-azetidinone) scaffold, which is then linked to amino acid derivatives, including phenylalanine. nih.govmdpi.com These compounds were shown to significantly inhibit tubulin polymerization in vitro. nih.gov

This disruption of microtubule dynamics directly impacts the cell cycle. Flow cytometry analysis of breast cancer cells treated with these β-lactam analogues revealed that they cause cell cycle arrest in the G2/M phase, which is the phase where the cell prepares for and undergoes mitosis. nih.gov This arrest ultimately leads to apoptosis, or programmed cell death. nih.gov

Receptor Interactions at a Cellular Level

The interaction of this compound derivatives with specific cellular receptors is a key aspect of their mechanism of action, particularly for synthetic cannabinoid receptor agonists (SCRAs). nih.govfrontiersin.orgcbs.dk These compounds are designed to target cannabinoid receptors CB1 and CB2. frontiersin.org

Extensive structure-activity relationship studies have been conducted on a large panel of SCRAs, including those with an L-phenylalaninamide (APP) head group. nih.govfrontiersin.orgcbs.dk Competitive radioligand binding assays are used to determine the binding affinity (Ki) of these compounds for the receptors. nih.gov

Research has shown that for SCRAs, the chemical structure of the "head group" significantly influences binding affinity. nih.govcbs.dk In comparative studies, phenylalanine derivatives generally showed lower binding affinity for the CB1 receptor compared to derivatives made with tert-leucine or valine. nih.govfrontiersin.orgcbs.dk However, these phenylalaninamide derivatives exhibited notable affinity for the CB2 receptor, in some cases up to an order of magnitude greater than their affinity for CB1, conferring a modest selectivity for CB2. biosynth.comfrontiersin.orguni-bonn.de

| Compound Type | General Ki Range (nM) for CB1 | Reference |

|---|---|---|

| Phenylalanine Derivatives | 2.5 - 271 | nih.govcbs.dk |

| tert-Leucine Derivatives (for comparison) | 0.17 - 14 | nih.govcbs.dk |

| Valine Derivatives (for comparison) | 0.72 - 180 | nih.govcbs.dk |

Beyond cannabinoid receptors, other interactions have been noted. The protonated form of this compound may bind to the CB2 receptor and inhibit inflammatory responses. biosynth.com There is also mention of potential interactions with opioid receptors and the viral receptor HAVCR1, though these are less characterized. biosynth.comdrugbank.com

Structure Activity Relationship Sar and Lead Optimization

Identification of Key Structural Features for Biological Activity

The stereochemistry of the alpha-carbon in the 2-Amino-3-phenylpropanamide scaffold is a critical determinant of biological activity. Numerous studies have demonstrated that the biological targets of these derivatives often exhibit a high degree of stereospecificity, with one enantiomer displaying significantly higher potency than the other.

For instance, in the development of HIV-1 capsid (CA) inhibitors, the chirality of the phenylalanine moiety plays a crucial role. A derivative incorporating the (S)-phenylalanine carboxamide into a pyridine (B92270) ring showed considerable inhibition of HIV-1 with an EC50 of 2.6 µM and strong stabilization of the CA hexamer. In stark contrast, its corresponding (R)-phenylalanine-derived enantiomer was completely devoid of activity in both antiviral and thermal shift assays mdpi.com. This highlights the strict stereochemical requirements of the binding pocket on the HIV-1 capsid protein.

Similarly, in the pursuit of novel anticancer agents, both (S)- and (R)-enantiomers of 2-Amino-N-(2-chloro-4-nitrophenyl)-3-phenylpropanamide have been synthesized to investigate their differential effects, suggesting that the stereochemistry at the alpha-carbon is a key factor in their interaction with the intended biological target nih.gov. The presence of this chiral center allows for specific, three-dimensional interactions with target proteins, which is a fundamental principle in drug design smolecule.com.

Table 1: Influence of Chirality on the Biological Activity of this compound Derivatives

| Compound/Analog | Chirality | Target | Activity | Reference |

|---|---|---|---|---|

| Pyridine-constrained analog | S-phenylalanine | HIV-1 Capsid | EC50 = 2.6 µM | mdpi.com |

| Pyridine-constrained analog | R-phenylalanine | HIV-1 Capsid | Inactive | mdpi.com |

In the development of cholesteryl ester transfer protein (CETP) inhibitors, a series of N,N-3-phenyl-3-benzylaminopropanamide derivatives were synthesized and evaluated. The study revealed that structural changes at the N-substituted amide terminus were a key factor influencing the inhibitory potency bohrium.com. Further optimization of these N-substitutions led to the identification of highly potent inhibitors bohrium.com.

The importance of N-substitution is also evident in the development of antibacterial agents. A study on N,N-diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides demonstrated that N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide was the most active compound against both Escherichia coli and Staphylococcus aureus ijddd.com.

Furthermore, in the context of HIV-1 capsid inhibitors, the synthesis of a series of phenylalanine derivatives involved reacting a key intermediate with diverse amine fragments, highlighting the exploration of the chemical space around the N-terminus to optimize antiviral activity nih.gov. The nature of the N-substituent, whether it is an alkyl or an aryl group, can also have a profound effect on the chemical reactivity and biological activity of the resulting molecule nih.gov.

Table 2: Impact of N-Substitutions on the Antibacterial Activity of this compound Derivatives

| Compound | N-Substitution | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 8j | N,N-diethyl-2-(4-methylphenylsulfonamido) | Escherichia coli | 12.5 | ijddd.com |

| 8j | N,N-diethyl-2-(4-methylphenylsulfonamido) | Staphylococcus aureus | 25 | ijddd.com |

Substitution on the phenyl ring of the this compound scaffold provides another avenue for modulating biological activity. The electronic and steric properties of these substituents can influence binding interactions with the target protein.

In a study focused on HIV-1 capsid inhibitors, derivatives of 4-phenyl-1H-1,2,3-triazole phenylalanine were synthesized with various substitutions on a terminal benzene (B151609) ring. It was found that substitution with electron-donating methoxy (B1213986) groups at the 2- or 3-position led to a decrease in antiviral activity. Conversely, the introduction of a fluorine atom at the 2-, 3-, or 4-position resulted in a slight increase in potency, suggesting that the electronic nature and position of the substituent are critical for activity nih.gov.

The beneficial effect of halogen substitution has also been observed in the development of antimicrobial agents. A study of Mannich base derivatives of N-phenylpropanamide revealed that compounds with substituted phenyl rings generally exhibited better antimicrobial activity than their unsubstituted counterparts. Specifically, a derivative with a 4-chloro substitution on the phenyl ring showed significant antibacterial activity against S. epidermidis arabjchem.org.

Table 3: Role of Phenyl Ring Substituents on the Anti-HIV-1 Activity of Phenylalanine Derivatives

| Compound | Phenyl Ring Substitution | EC50 (µM) | Reference |

|---|---|---|---|

| 6a-2 | Unsubstituted | 3.78 | nih.gov |

| 6a-4 | 2-Methoxy | 8.41 | nih.gov |

| 6a-5 | 3-Methoxy | 12.77 | nih.gov |

| 6a-9 | 2-Fluoro | 3.13 | nih.gov |

| 6a-10 | 3-Fluoro | 3.30 | nih.gov |

| 6a-11 | 4-Fluoro | 3.46 | nih.gov |

Rational Design of Derivatives for Enhanced Activity

The insights gained from SAR studies are instrumental in the rational design of novel derivatives with improved potency, selectivity, and drug-like properties. Modern drug discovery heavily relies on computational and structure-based methods to guide the optimization process.

Structure-guided drug design utilizes the three-dimensional structural information of the biological target, often obtained through X-ray crystallography or NMR spectroscopy, to design molecules that can bind with high affinity and specificity. This approach has been successfully applied to various targets, including β-secretase (BACE-1) and Factor XIa (FXIa) nih.govnih.govnih.gov.

In the development of BACE-1 inhibitors, for example, the availability of X-ray crystal structures of the enzyme's active site has enabled the design of potent inhibitors nih.govunits.it. Starting from peptidomimetic inhibitors, the P2 amino acid, which can be a phenylalanine derivative, is modified to enhance binding interactions within the enzyme's pockets nih.gov. By visualizing how a ligand binds to its target, medicinal chemists can make informed decisions about which modifications are likely to improve activity. For instance, in the development of FXIa inhibitors, the crystal structures of reference compounds bound to the enzyme provided a clear roadmap for the expansion of fragment hits towards the prime side binding sites nih.gov.

Fragment-based lead generation (FBLG) is a powerful strategy for identifying novel lead compounds. It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target of interest. Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound.

A notable example of FBLG involving a this compound derivative is the discovery of novel Factor XIa inhibitors. In this campaign, (S)-2-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride was utilized in the synthesis of compounds for screening nih.gov. Through techniques like NMR spectroscopy, fragment hits that bind to the S1 pocket of FXIa were identified. These initial, weakly binding fragments were then expanded and linked, guided by structural information, to create highly potent and selective inhibitors. This process demonstrates how a simple building block related to this compound can serve as a starting point for the development of a clinical candidate nih.gov.

Optimization Strategies for Improved Pharmacological Profiles

The insights gained from SAR and computational analyses fuel the lead optimization process, which aims to refine the pharmacological properties of the lead compound. This involves a multi-pronged approach to enhance potency, improve drug-like characteristics, and minimize undesirable effects.

Enhancing Potency and Selectivity

The primary goal of lead optimization is often to increase a compound's potency—its ability to produce a desired effect at a low concentration. This is typically achieved through systematic structural modifications that enhance binding affinity to the target receptor.

One common strategy involves exploring the substitution patterns on the aromatic ring of the this compound scaffold. The introduction of various functional groups can significantly impact potency and selectivity. For instance, in the development of inhibitors for the vesicular monoamine transporter (bVMAT), it was found that 3'- or 4'-hydroxyl groups on the aromatic ring of 3-amino-2-phenylpropene derivatives enhanced inhibitory potency, while methyl or methoxy groups in the same positions reduced it. unibs.it Halogen substitutions at the 4'-position were also shown to increase potency in a manner that correlated with the electron-donating ability of the halogen. unibs.it

Furthermore, modifications to the amide portion of the molecule can also lead to significant gains in potency. By synthesizing a library of derivatives with different amide substituents, researchers can identify functionalities that provide optimal interactions with the target.

Selectivity, the ability of a drug to act on a specific target with minimal effects on other, unintended targets, is a critical determinant of a drug's safety profile. Achieving high selectivity often involves exploiting subtle differences in the binding sites of related proteins. Structure-based drug design, guided by X-ray crystallography of ligand-protein complexes, can reveal opportunities for designing modifications that favor binding to the desired target over off-targets.

Modulating ADME Properties

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are therefore crucial for its success. In silico ADME prediction tools are often employed in the early stages of drug discovery to flag potential liabilities. researchgate.net

For this compound derivatives, several strategies can be employed to optimize their ADME profiles. For example, poor aqueous solubility, a common issue with drug candidates, can be addressed by introducing polar functional groups. One study on HDAC1 inhibitors based on a phenylglycine and phenylalanine scaffold demonstrated that appending amino acid-derived substituents successfully improved aqueous solubility. lookchem.com

The metabolic stability of a compound is another critical parameter. Rapid metabolism can lead to a short duration of action and the formation of potentially toxic metabolites. Modifying sites on the molecule that are susceptible to metabolic enzymes (e.g., cytochrome P450 enzymes) can enhance stability. This might involve blocking a metabolic "soft spot" by introducing a group that sterically hinders enzyme access or by replacing a metabolically labile group with a more stable one.

The following table presents a hypothetical example of how in silico ADME properties might be compared for a series of this compound analogs:

| Compound ID | Modification | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Permeation | Predicted Number of Metabolic Sites (CYP450) |

| Parent | None | High | High | 5 |

| Analog-1 | 4'-Chloro | High | High | 4 |

| Analog-2 | 3'-Methoxy | High | Moderate | 6 |

| Analog-3 | N-Methyl | Moderate | Moderate | 5 |

| Analog-4 | 4'-Carboxylic Acid | Low | Low | 5 |

This table is for illustrative purposes only and does not represent actual experimental data.

Reducing Off-Target Effects

Off-target effects, where a drug interacts with unintended biological molecules, can lead to adverse drug reactions and toxicity. Minimizing these effects is a key objective of lead optimization.

One of the most effective strategies for reducing off-target effects is to enhance the selectivity of the compound for its intended target, as discussed previously. Computational methods can play a significant role in this endeavor. In silico screening of a lead compound against a panel of known off-targets (e.g., kinases, GPCRs, ion channels) can help to identify potential liabilities early in the drug discovery process. frontiersin.org If a potential off-target interaction is identified, structural modifications can be designed to disfavor binding to the off-target while maintaining or improving affinity for the primary target.

Another approach is to design compounds that are "cleaner" from the outset. This involves avoiding the inclusion of structural motifs that are known to be associated with promiscuous binding or toxicity. For example, certain reactive functional groups might be avoided to prevent covalent modification of unintended proteins.

Quantitative Structure-Toxicity Relationship (QSTR) models can also be developed to predict the potential toxicity of compounds based on their chemical structures. nih.gov By identifying structural features associated with toxicity, these models can guide the design of safer analogs.

Future Directions and Emerging Research Areas

Development of Novel Therapeutic Agents based on 2-Amino-3-phenylpropanamide

The core structure of this compound serves as a versatile starting point for the development of novel therapeutic agents. Its derivatives have shown potential in a variety of therapeutic areas, including as anticancer and anti-inflammatory agents. The structural similarity of this compound to the amino acid L-phenylalanine makes it a valuable component in the synthesis of new peptides designed for specific therapeutic purposes.

Research into derivatives of this compound has yielded promising enzyme inhibitors. For instance, certain derivatives have been investigated for their potential to inhibit enzymes involved in various diseases. The stereochemistry of this compound is a critical factor in its biological activity, with different enantiomers often exhibiting significantly different potencies. This stereospecificity is crucial in the design of effective therapeutic agents. An example of this is a derivative that incorporates the (S)-phenylalanine carboxamide into a pyridine (B92270) ring, which has demonstrated considerable inhibition of HIV-1.

The development of novel therapeutic agents from this compound is an active area of research, with a focus on creating compounds with enhanced efficacy and selectivity. The following table summarizes some of the therapeutic areas being explored.

| Therapeutic Area | Research Focus | Key Findings |

| Oncology | Development of derivatives with anticancer properties. | Some derivatives have shown significant antiproliferative activity against various cancer cell lines. nih.gov |

| Infectious Diseases | Design of enzyme inhibitors for viral and bacterial targets. | A derivative has shown inhibitory activity against the HIV-1 capsid. |

| Pain Management | Synthesis of analogues that interact with opioid receptors. | Stereochemistry plays a key role in the affinity and activity of these analogues at opioid receptors. |

| Neurodegenerative Diseases | Exploration of derivatives for their potential to address neurodegenerative processes. plos.org | Research is ongoing to identify compounds that can modulate pathways involved in neurodegeneration. plos.org |

Exploration of New Biological Targets and Pathways

A key area of future research is the identification of novel biological targets and pathways that are modulated by this compound and its derivatives. Understanding these interactions is fundamental to uncovering the full therapeutic potential of this class of compounds.

The stereochemistry of this compound's derivatives is a determining factor in their interaction with biological targets. Studies on peptides containing phenylalanine residues have shown that altering the stereochemistry can lead to significant changes in receptor affinity and biological response. For example, the substitution of L-amino acids with their D-isomers in peptide analogues can profoundly impact their potency and selectivity.

Furthermore, analogues of this compound have been synthesized and assessed for their binding to various receptors, including opioid receptors, which are important targets for pain management. The core phenylalaninamide structure is often incorporated into larger molecules to investigate structure-activity relationships.

Advanced Analytical Methodologies for Detection and Quantification

The advancement of analytical techniques is crucial for the precise detection and quantification of this compound and its metabolites in biological matrices. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the purification and purity assessment of synthetic derivatives.

For more detailed analysis, the combination of HPLC with mass spectrometry (LC-MS) provides molecular weight confirmation and impurity identification. Ultra-high-performance liquid chromatography (UHPLC) offers even greater resolution and speed. A reliable LC-MS/MS method allows for the accurate quantification of amino acids in biological samples like plasma. washington.edu The development of such methods is essential for pharmacokinetic and metabolic studies of this compound-based therapeutic candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural characterization of these compounds and their derivatives. researchgate.net

The following table outlines some of the advanced analytical techniques and their applications in the study of this compound.

| Analytical Technique | Application | Advantages |

| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment of synthetic derivatives. | Robust and widely applicable. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and impurity identification. washington.edu | Provides structural information. washington.edu |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | High-resolution separation and rapid analysis. | Increased speed, resolution, and sensitivity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of derivatives. researchgate.net | Provides detailed information about molecular structure. researchgate.net |

Integration of Omics Technologies in Research

The integration of omics technologies, such as metabolomics and proteomics, is poised to revolutionize our understanding of the biological effects of this compound. Metabolomic profiling can identify changes in metabolic pathways in response to treatment with this compound, offering insights into its mechanism of action. mdpi.com For instance, metabolomic studies on prostate cancer cells have revealed that androgen signaling activates amino acid metabolism. srce.hr

Proteomics can be employed to identify the protein binding partners of this compound and its derivatives. news-medical.net This can be achieved through techniques like affinity purification followed by mass spectrometry (AP-MS), which can identify novel interacting proteins. researchgate.net Understanding these protein interactions is key to elucidating the compound's functional role in cellular processes.

Computational Modeling Advancements for Complex Biological Systems

Computational modeling and molecular dynamics simulations are becoming indispensable tools in the study of this compound and its interactions with biological targets. Molecular docking studies can predict the binding modes of derivatives within the active sites of enzymes, providing insights that can guide the design of more potent inhibitors. biobostonconsulting.com

Molecular dynamics simulations can be used to study the dynamic behavior of these compounds and their target proteins, offering a deeper understanding of the molecular interactions that govern their biological activity. washington.edu These computational approaches can help to rationalize experimental findings and accelerate the drug discovery process by allowing for the in silico screening of large libraries of compounds. washington.edu

Ethical Considerations in Research and Development

The advancement of research and development involving this compound and its derivatives must be guided by stringent ethical principles. In preclinical testing, the ethical use of animal models is paramount. iapchem.org It is essential to ensure that the potential benefits of the research outweigh the potential harm to the animals and that the studies are designed with scientific integrity.

As research progresses to clinical trials in humans, the principles of informed consent, risk-benefit assessment, and patient selection become critical. The informed consent process must ensure that participants have a clear understanding of the research, including its potential risks and benefits. For trials involving novel compounds like derivatives of unnatural amino acids, it is crucial to be transparent about the innovative nature of the therapy and any associated uncertainties. The ethical framework for such research is built on the core principles of respect for persons, beneficence, and justice.

Q & A